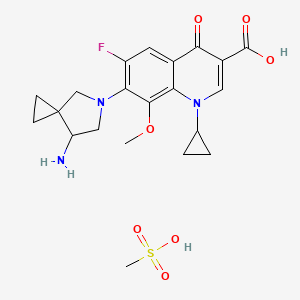

![molecular formula C22H16N2O B610929 6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole CAS No. 1253491-42-7](/img/structure/B610929.png)

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

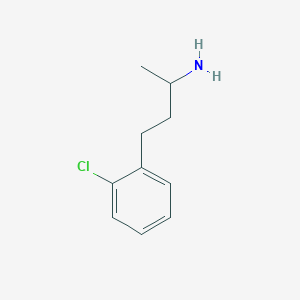

“6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole” is a chemical compound with the molecular formula C22H16N2O . It has been studied for its potential therapeutic effects in breast cancer models .

Molecular Structure Analysis

The molecular structure of “6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole” consists of a pyrido[3,4-b]indole core with a methoxy group at the 6-position and a naphthalen-1-yl group at the 1-position .Aplicaciones Científicas De Investigación

Inhibition of Rice Blast Fungus Infection

SP-141 has been found to target Trs85, a subunit of the transport protein particle III complex, which is essential for appressorium-mediated infection in the rice blast fungus, Magnaporthe oryzae . By affecting autophagy and the Trs85–Ypt1 interaction, SP-141 has shown substantial capacity to effectively inhibit infection caused by the rice blast fungus . This suggests that SP-141 has potential for the control of rice blast .

Broad-Spectrum Antifungal Agent

In addition to its specific action against rice blast fungus, SP-141 also exhibits wide-ranging potential as an antifungal agent with broad-spectrum activity . This means it could be effective against a variety of fungal pathogens, making it a valuable tool in the fight against fungal diseases .

Development of Radiotracers for MDM2

SP-141 has been investigated for the development of radiotracers for Murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor protein . MDM2 is overexpressed in several human cancers, and the development of 18F-labeled compounds based on SP-141 for imaging tumor MDM2 expression levels with positron emission tomography (PET) has been explored .

Inhibition of Breast Cancer

SP-141 has shown strong in vitro and in vivo antibreast cancer activity . While further investigation is needed, the data indicate that SP-141 is a novel targeted therapy for breast cancer .

Mecanismo De Acción

Target of Action

SP-141, also known as 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, primarily targets the MDM2 oncogene . MDM2 is a critical regulator of the p53 tumor suppressor protein, and its overexpression or hyperactivation has been associated with a variety of cancers .

Mode of Action

SP-141 directly binds to MDM2 with high affinity . This binding inhibits MDM2 expression and induces its autoubiquitination and proteasomal degradation . The degradation of MDM2 leads to the accumulation of p53, a protein that plays a crucial role in preventing cancer formation .

Biochemical Pathways

The interaction between SP-141 and MDM2 affects the p53 pathway . When MDM2 is inhibited, the levels of p53 increase, leading to cell cycle arrest and apoptosis . In addition, SP-141 has been found to target Trs85, a subunit of the transport protein particle III complex, which regulates autophagy through Ypt1, a small guanosine triphosphatase protein .

Pharmacokinetics

The pharmacokinetics of SP-141 have been studied in mice . It was found that SP-141 has a short half-life in plasma and wide tissue distribution . .

Result of Action

The action of SP-141 results in potent anti-cancer activity. It has been shown to attenuate the growth of breast cancer xenograft tumors and impair liposarcoma growth in vitro and in human xenograft models . In addition, SP-141 has demonstrated substantial capacity to effectively inhibit infection caused by the rice blast fungus .

Action Environment

The efficacy and stability of SP-141 can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability . .

Direcciones Futuras

Propiedades

IUPAC Name |

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFWJDLCCDJJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole | |

Q & A

A: SP141 primarily targets the oncoprotein Murine double minute 2 homolog (MDM2). [, ]

A: SP141 directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other MDM2 inhibitors that target the MDM2-p53 interaction. []

A: No, SP141 exhibits anticancer activity regardless of p53 status. It has demonstrated efficacy in both p53 wild-type and p53-null cell lines and animal models. [, , ]

A: MDM2 inhibition by SP141 leads to various downstream effects, including:* Increased p53 levels: In cells with functional p53, SP141 treatment results in increased p53 levels and activation of downstream p53 target genes. [, ]* Cell cycle arrest: SP141 induces G2/M cell cycle arrest in various cancer cell lines. [, , ]* Apoptosis: Treatment with SP141 leads to apoptosis in various cancer cell lines. [, ]* Inhibition of cell migration and invasion: SP141 has been shown to prevent cell migration and invasion in vitro. [, ]

A: Yes, SP141 has demonstrated p53-independent effects. For example, in liposarcoma, SP141 inhibits MDM2's role in regulating serine metabolism and nucleotide synthesis, independent of p53. []

A: While specific SAR studies were not detailed in the provided papers, the development of fluorinated SP141 analogues for PET imaging suggests that structural modifications can impact its binding affinity to MDM2 and its pharmacokinetic properties. []

A: One study explored the use of FcRn-targeted nanoparticles for oral delivery of SP141, demonstrating enhanced efficacy in treating breast cancer and metastasis. [] This highlights the potential of nanoformulations to improve drug delivery and therapeutic efficacy.

A: SP141 has demonstrated potent anti-cancer effects in vitro against various cancer cell lines, including:* Glioblastoma []* Medulloblastoma []* Neuroblastoma []* Pancreatic cancer []* Breast cancer []

A: SP141 inhibits cell viability, induces apoptosis, causes G2/M cell cycle arrest, and prevents cell migration in these cancer cell lines. [, , , ]

A: SP141 has demonstrated significant antitumor activity in vivo in various xenograft models, including: * Intracranial xenografts of glioblastoma and medulloblastoma []* Subcutaneous and orthotopic xenografts of neuroblastoma []* Xenograft and orthotopic models of pancreatic cancer []* Patient-derived xenograft models of liposarcoma []

ANone: No, SP141 has not yet progressed to clinical trials based on the available information.

A: A validated HPLC method has been developed and used to quantify SP141 in plasma and various tissues. [] Additionally, a quantitative LC-MS/MS method has also been developed and applied to a mouse pharmacokinetic study. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)